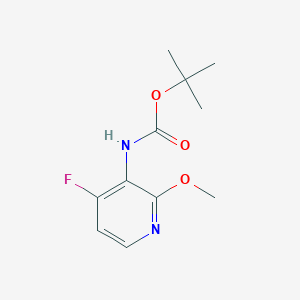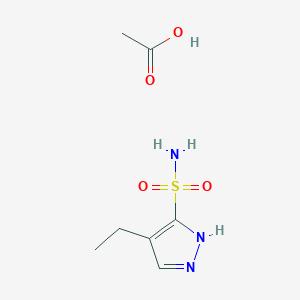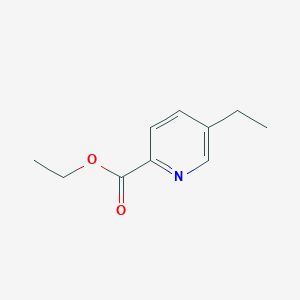
Methyl 2-acetyl-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-4,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of two methoxy groups and an acetyl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-4,5-dimethoxybenzoate typically involves the esterification of 2-acetyl-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetyl-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-acetyl-4,5-dimethoxybenzoic acid.
Reduction: Methyl 2-hydroxy-4,5-dimethoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-acetyl-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of Methyl 2-acetyl-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes involved in metabolic pathways or by interacting with cellular receptors to trigger specific biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-amino-4,5-dimethoxybenzoate: Contains an amino group instead of an acetyl group, leading to different chemical properties and biological activities.
Methyl 2,4-dihydroxybenzoate: Contains hydroxyl groups instead of methoxy groups, resulting in different reactivity and applications.
Uniqueness
Methyl 2-acetyl-4,5-dimethoxybenzoate is unique due to the presence of both methoxy and acetyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
methyl 2-acetyl-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-7(13)8-5-10(15-2)11(16-3)6-9(8)12(14)17-4/h5-6H,1-4H3 |
Clé InChI |
CXJDKGKVYSDMLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1C(=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)




![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)





![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)

